molecular formula C14H22 B3182867 Ethylene/propylene/diene terpolymer CAS No. 25038-36-2

Ethylene/propylene/diene terpolymer

Cat. No. B3182867
Key on ui cas rn: 25038-36-2
M. Wt: 190.32 g/mol
InChI Key: MPXNNMASLYQCAH-SZPWSVBHSA-N
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Patent
US06657027B2

Procedure details

The procedure of Comparative Example 2 was followed except that the catalyst used was 5×10−7 mol of rac-[(ind)Et2PBCl2(ind)ZrCl2] activated with 5×10−3 mol of MAO. The internal pressure was raised by 2 bar with ethylene. The polymerization took place in the presence of 1 g of ethylidenenorbornene (ENB). The terpolymer formed (1.5 g) contained 63 wt. % of ethylene, 35 wt. % of propylene and 2 wt. % of ENB. The intrinsic viscosity in ortho-dichlorobenzene at 140° C. was 1.86 dl/g. The GC measurement in o-Cl2-benzene at 140° C. gave Mw=460 kg/mol and Mn=203 kg/mol. The DSC measurement in the 2nd heating indicated an amorphous polymer with a glass transition temperature Tg of −50° C.
[Compound]
Name
rac-[(ind)Et2PBCl2(ind)ZrCl2]
Quantity
5e-07 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
ethylidenenorbornene
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
ENB
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
[Compound]
Name
o-Cl2 benzene
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
C=C.[CH:3](=[C:5]1[CH2:10][CH:9]2[CH2:11][CH:6]1[CH:7]=[CH:8]2)[CH3:4].[CH2:12]=[CH:13][CH3:14]>ClC1C=CC=CC=1Cl>[CH2:3]=[CH2:4].[CH2:12]=[CH:13][CH3:14].[CH:3](=[C:5]1[CH2:10][CH:9]2[CH2:11][CH:6]1[CH:7]=[CH:8]2)[CH3:4] |f:4.5.6|

Inputs

Step One
Name
rac-[(ind)Et2PBCl2(ind)ZrCl2]
Quantity
5e-07 mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=C
Step Three
Name
ethylidenenorbornene
Quantity
1 g
Type
reactant
Smiles
C(C)=C1C2C=CC(C1)C2
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC
Step Six
Name
ENB
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)=C1C2C=CC(C1)C2
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClC1=C(C=CC=C1)Cl
Step Eight
Name
o-Cl2 benzene
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The terpolymer formed (1.5 g)
CUSTOM
Type
CUSTOM
Details
at 140° C.
TEMPERATURE
Type
TEMPERATURE
Details
The DSC measurement in the 2nd heating

Outcomes

Product
Name
Type
Smiles
C=C.C=CC.C(C)=C1C2C=CC(C1)C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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